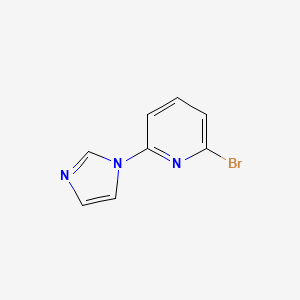

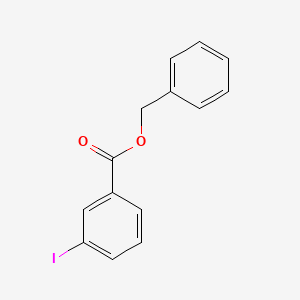

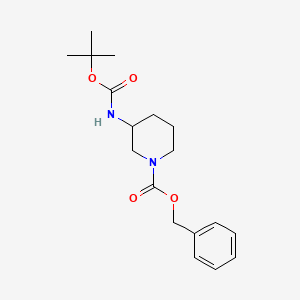

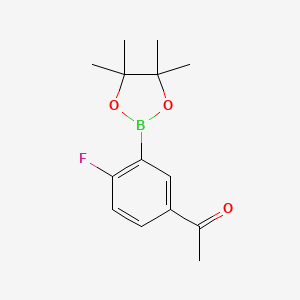

1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of pharmaceuticals and agrochemicals due to its unique physicochemical properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process known as the click reaction. For instance, the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was achieved starting from p-bromoaniline, which suggests a similar synthetic route could be employed for the target compound . Additionally, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid from phenyl acetylene, sodium azide, and methyl iodide indicates the use of azide-alkyne cycloaddition, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of triazole derivatives. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was elucidated using this method . The molecular structure of the target compound could similarly be analyzed to reveal its conformation, bond lengths, angles, and potential for hydrogen bonding.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For instance, alkylation, nitration, and conversion into acid chlorides and amides have been reported for 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid . These reactions could potentially be applied to the target compound to synthesize analogs or to modify its chemical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like bromo, methyl, and carboxylic acid groups can affect these properties. For example, the crystal packing, hydrogen bonding, and thermal stability of coordination polymers based on 1-(4-hydroxyphenyl)-1H-1,2,4-triazole were studied, which provides insights into the solid-state properties of triazole compounds . These analyses are essential for understanding the behavior of the compound under different conditions and for its potential applications in various fields.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRNLSYOKPJLIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.